

## Synthesis of Dichloramine-T from p-Toluenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dichloramine-T	
Cat. No.:	B1670459	Get Quote

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### **Abstract**

**Dichloramine-T** (N,N-dichloro-p-toluenesulfonamide) is a versatile reagent with significant applications in organic synthesis and as a disinfectant. This technical guide provides a comprehensive overview of the synthesis of **Dichloramine-T** from p-toluenesulfonamide, focusing on both classical and modern synthetic methodologies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its preparation in a laboratory setting.

## Introduction

**Dichloramine-T**, first synthesized by Frederick Daniel Chattaway in 1905, is a stable N,N-dichloro-sulfonamide that serves as a valuable source of electrophilic chlorine.[1] Its utility spans a wide range of chemical transformations, including aziridination, aminohalogenation, and other oxidative reactions. Furthermore, its potent antimicrobial properties have led to its use as a germicide and disinfectant.[2][3] This document outlines the primary synthetic routes to **Dichloramine-T** from p-toluenesulfonamide, offering detailed procedural information for research and development purposes.

## **Synthetic Methodologies**



The synthesis of **Dichloramine-T** from p-toluenesulfonamide is primarily achieved through the N,N-dichlorination of the sulfonamide nitrogen. Two principal methods are highlighted here: the classical approach using calcium hypochlorite and a more contemporary method employing trichloroisocyanuric acid (TCCA), which offers higher yields.

## **Classical Synthesis via Calcium Hypochlorite**

This method involves the reaction of p-toluenesulfonamide with a saturated solution of calcium hypochlorite in the presence of acetic acid. The reaction proceeds via an electrophilic chlorination mechanism.

## Modern Synthesis via Trichloroisocyanuric Acid (TCCA)

A more recent and efficient method utilizes trichloroisocyanuric acid as the chlorinating agent. This approach is reported to provide higher yields and purity of the final product.[4]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data associated with the synthesis of **Dichloramine-T**.



Table 1: Reactant and Product Properties	
Compound	p-Toluenesulfonamide
Molecular Formula	C7H9NO2S
Molar Mass ( g/mol )	171.22
Appearance	White crystalline solid
Compound	Dichloramine-T
Molecular Formula	C7H7Cl2NO2S
Molar Mass ( g/mol )	240.11[5]
Appearance	White to light yellow powder or crystals[3]
Melting Point (°C)	79-83[3]
Solubility	Insoluble in water; Soluble in chloroform, ether, benzene, and acetic acid.[3]
Table 2: Comparison of Synthetic Methods	
Parameter	Out of the state of the Market
	Calcium Hypochlorite Method
Chlorinating Agent	Calcium hypochlorite  Calcium hypochlorite
Chlorinating Agent  Reported Yield	
	Calcium hypochlorite
Reported Yield	Calcium hypochlorite ~76%[3]
Reported Yield  Advantages	Calcium hypochlorite ~76%[3]  Readily available and inexpensive reagents.
Reported Yield  Advantages  Disadvantages	Calcium hypochlorite  ~76%[3]  Readily available and inexpensive reagents.  Moderate yield.
Reported Yield  Advantages  Disadvantages  Parameter	Calcium hypochlorite  ~76%[3]  Readily available and inexpensive reagents.  Moderate yield.  Trichloroisocyanuric Acid (TCCA) Method
Reported Yield  Advantages  Disadvantages  Parameter  Chlorinating Agent	Calcium hypochlorite  ~76%[3]  Readily available and inexpensive reagents.  Moderate yield.  Trichloroisocyanuric Acid (TCCA) Method  Trichloroisocyanuric acid



# Experimental Protocols Synthesis of Dichloramine-T using Calcium Hypochlorite

#### Materials:

- p-Toluenesulfonamide
- Calcium hypochlorite (saturated solution)
- Glacial acetic acid
- · Distilled water
- · Ice bath
- · Magnetic stirrer and stir bar
- Beaker or flask
- · Buchner funnel and filter paper

#### Procedure:

- In a suitable beaker or flask, dissolve p-toluenesulfonamide in a saturated solution of calcium hypochlorite.
- Cool the mixture in an ice bath with continuous stirring.
- Slowly add glacial acetic acid to the cooled solution.
- Continue stirring for a period to allow for the crystallization of the product.
- Collect the precipitated **Dichloramine-T** by vacuum filtration using a Buchner funnel.
- Wash the crystals with cold distilled water.
- Dry the product in a desiccator to obtain Dichloramine-T.



## **Purification: Recrystallization**

**Dichloramine-T** can be further purified by recrystallization.

#### Materials:

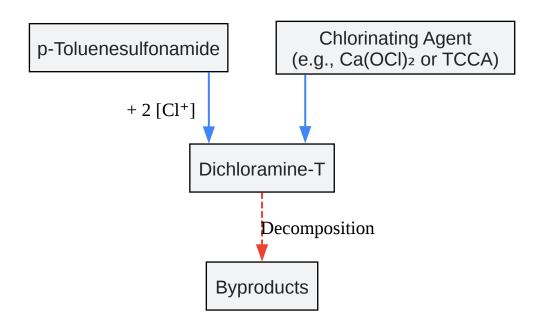
- Crude Dichloramine-T
- Chloroform
- · Petroleum ether
- Erlenmeyer flask
- · Heating mantle or water bath
- Ice bath
- · Buchner funnel and filter paper

#### Procedure:

- Dissolve the crude **Dichloramine-T** in a minimal amount of hot chloroform.
- Once fully dissolved, slowly add petroleum ether until the solution becomes slightly turbid.
- Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization.
- · Collect the purified crystals by vacuum filtration.
- Dry the crystals under vacuum.

## Visualizations Reaction Pathway







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To cite this document: BenchChem. [Synthesis of Dichloramine-T from p-Toluenesulfonamide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b1670459#dichloramine-t-synthesis-from-p-toluenesulfonamide]

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